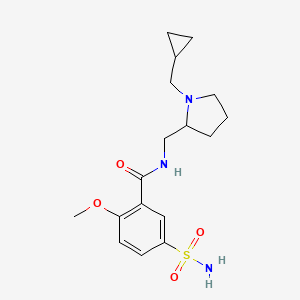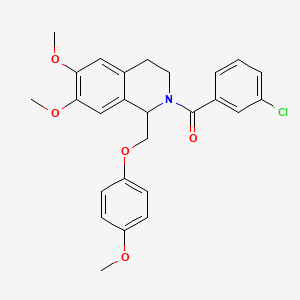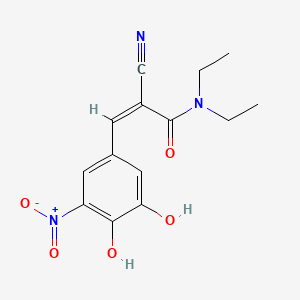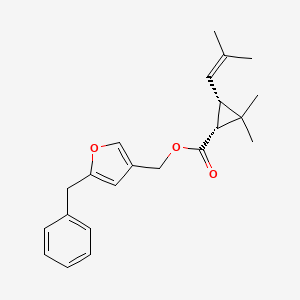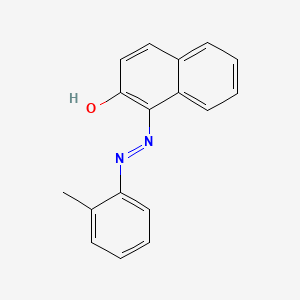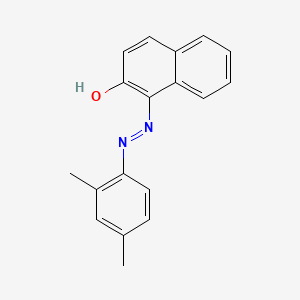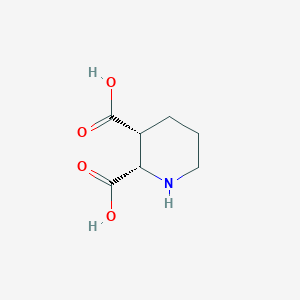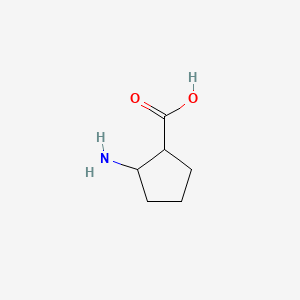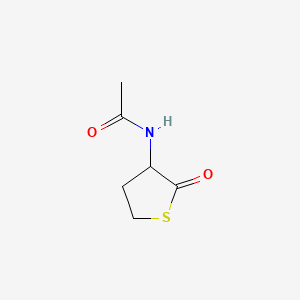
Ácido clavulánico
Descripción general
Descripción
El ácido clavulánico es un compuesto β-lactámico que funciona como un inhibidor de β-lactamasas basado en un mecanismo. Se deriva de la bacteria Streptomyces clavuligerus. Si bien el ácido clavulánico en sí no posee propiedades antibióticas significativas, es altamente efectivo cuando se combina con antibióticos del grupo de la penicilina para superar la resistencia a los antibióticos en bacterias que producen enzimas β-lactamasas .
Aplicaciones Científicas De Investigación
El ácido clavulánico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un intermediario clave en la síntesis de antibióticos β-lactámicos.
Biología: Se estudia el ácido clavulánico por su papel en la inhibición de las enzimas β-lactamasas y su potencial para combatir la resistencia a los antibióticos.
Industria: El ácido clavulánico se produce a escala industrial para su uso en formulaciones farmacéuticas.
Mecanismo De Acción
El ácido clavulánico actúa como un inhibidor irreversible basado en un mecanismo de las enzimas β-lactamasas. Se une al sitio activo de la enzima, donde el anillo β-lactámico se abre por un residuo de serina, inactivando la enzima. Esta inhibición evita la degradación de los antibióticos β-lactámicos, restaurando así su actividad antimicrobiana contra bacterias resistentes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Cellular Effects
Clavulanic acid has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .
Molecular Mechanism
The molecular mechanism of clavulanic acid involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .
Temporal Effects in Laboratory Settings
Clavulanic acid is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .
Dosage Effects in Animal Models
In animal models, clavulanic acid formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .
Metabolic Pathways
Clavulanic acid is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Transport and Distribution
After oral administration, clavulanic acid is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .
Subcellular Localization
While there is limited information available on the subcellular localization of clavulanic acid, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido clavulánico se produce principalmente mediante fermentación utilizando cepas de Streptomyces clavuligerus. El proceso de fermentación implica cultivar la bacteria en un ambiente controlado con nutrientes y condiciones específicas para optimizar el rendimiento del ácido clavulánico . El pH del caldo de fermentación se controla estrictamente en un rango de 6.3 a 6.7 para mejorar la producción .
Métodos de producción industrial
La producción industrial del ácido clavulánico implica la fermentación a gran escala seguida de procesos de purificación. El caldo de fermentación se mezcla con 2-etilhexanoato de litio para aislar el clavulanato de litio, que luego se puede convertir a otras sales o ésteres . Este método asegura un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido clavulánico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El ácido clavulánico se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del ácido clavulánico.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de ácido clavulánico.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del ácido clavulánico incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente implican temperaturas controladas y niveles de pH .
Productos principales formados
Los principales productos formados a partir de las reacciones del ácido clavulánico incluyen varios derivados con grupos funcionales modificados que pueden mejorar sus propiedades inhibitorias de β-lactamasas .
Comparación Con Compuestos Similares
Compuestos similares
El ácido clavulánico es similar a otros inhibidores de β-lactamasas como el sulbactam y el tazobactam. Estos compuestos también inhiben las enzimas β-lactamasas y se utilizan en combinación con antibióticos β-lactámicos .
Singularidad
Lo que distingue al ácido clavulánico es su actividad inhibitoria de β-lactamasas de amplio espectro y su capacidad para formar complejos estables con enzimas β-lactamasas. Esto lo hace altamente efectivo para superar la resistencia a los antibióticos en una amplia gama de cepas bacterianas .
Conclusión
El ácido clavulánico es un compuesto crucial en la lucha contra la resistencia a los antibióticos. Sus propiedades únicas y su amplia gama de aplicaciones en química, biología, medicina e industria lo convierten en una herramienta invaluable en la ciencia y la atención médica modernas.
Propiedades
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-PBFISZAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022830 | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e+02 g/L | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58001-44-8 | |
| Record name | Clavulanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clavulanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5-118, 117.5 - 118 °C | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



